2-Aminoindan-1-ol
Overview
Description
Synthesis Analysis
2-Aminoindan-1-ol and its derivatives are synthesized through various methods. A notable approach involves the conversion of indan-2-ol through steps like acetylation, electrophilic bromination, deacetylation, and dimethoxylation, followed by azidation and Pd–C catalyzed hydrogenation to yield 2-amino-5,6-dimethoxyindan hydrochloride (Göksu & SeÇen, 2005). Another pathway involves the Grignard reaction between 1-(2-aminoaryl)ketones and alkynylmagnesium bromides, leading to carbonylative conditions in the presence of a PdI2-KI catalytic system (Gabriele et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-Aminoindan-1-ol derivatives has been studied through various methods, including chiral discrimination studies which reveal the importance of the relative configuration of amino and hydroxy groups in supramolecular hydrogen-bond networks (Kinbara, Katsumata, & Saigo, 2003). Such structural configurations are crucial for understanding the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
2-Aminoindan-1-ol undergoes various chemical reactions, including condensation and oxidative bond formation processes. These reactions are pivotal for synthesizing amino-substituted 1,3,4-oxadiazoles and thiadiazoles, demonstrating the compound's versatility in organic synthesis (Niu et al., 2015).
Physical Properties Analysis
The physical properties of 2-Aminoindan-1-ol derivatives are influenced by their molecular structure. The study of these properties is essential for applications in material science and pharmaceuticals. For example, the enantioselective enzymatic reactions used for synthesizing cis- and trans-1-amino-2-indanol showcase the impact of molecular structure on physical properties (Yun et al., 2006).
Scientific Research Applications
1. HIV-1 Protease Inhibitors and Asymmetric Syntheses
- Application Summary: 2-Aminoindan-1-ol is used as a ligand in the synthesis of indinavir, a HIV protease inhibitor approved by the United States Food and Drug Administration for the treatment of AIDS . It’s also of interest as an effective ligand in asymmetric catalysis and syntheses .
- Methods of Application: The compound was prepared in high enantiomeric excess (>96%) by an immobilized lipase-catalyzed selective acylation of racemic trans-l-azidoindan-2-ol . The immobilized enzyme can be recovered and recycled without significant loss of activity .
- Results: The development of efficient syntheses of enantiomerically pure 2-Aminoindan-1-ol is the subject of considerable attention because of its utility as an effective ligand in indinavir .
2. Neurologic Disorders and Psychotherapy
- Application Summary: 2-Aminoindan-1-ol is a research chemical with applications in neurologic disorders and psychotherapy . It has also been sold as a designer drug . It acts as a selective substrate for NET and DAT .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound is administered orally or intravenously in the context of neurologic disorders and psychotherapy .
- Results: The outcomes of these applications are not specified in the source .
3. Anti-Parkinsonian Drugs
- Application Summary: 2-Aminoindan-1-ol was originally developed in the context of anti-Parkinsonian drugs as a metabolite of rasagiline .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound is administered orally or intravenously in the context of neurologic disorders .
- Results: The outcomes of these applications are not specified in the source .
4. Designer Drug
- Application Summary: 2-Aminoindan-1-ol is a research chemical that has also been sold as a designer drug . It acts as a selective substrate for NET and DAT .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound is administered orally or intravenously in the context of psychotherapy .
- Results: The outcomes of these applications are not specified in the source .
5. Novel Psychoactive Substances
- Application Summary: Aminoindanes, including 2-Aminoindan-1-ol, increased rapidly in popularity on the recreational drug market, particularly after mephedrone and other synthetic cathinones were banned in the UK in 2010 . Novel aminoindanes continue to emerge, but relatively little is known about their effects and risks .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound is administered orally or intravenously in the context of psychotherapy .
- Results: The outcomes of these applications are not specified in the source .
6. Enzymatic Route to Optically Active l-Aminoindan-2-ol
- Application Summary: (1 S ,2 R )- and (1 R ,2 S )-l-aminoindan-2-ol were prepared in high enantiomeric excess (>96%) by an immobilized lipase-catalyzed selective acylation of racemic trans - l-azidoindan-2-ol . The development of efficient syntheses of enantiomerically pure (lS,2 R )-l-aminoindan-2-ol (1) is the subject of considerable attention because of its utility as an effective ligand in indinavir .
- Methods of Application: The immobilized amano lipase can be further utilized to resolve racemic trans-1-azidoindan- 2-ol in high optical purity . Optically active trans- 1-azid- oindan-2-ol has been efficiently converted to the corresponding enantiomer of cis-1 -aminoindan-2-ol in optically pure form .
- Results: The outcomes of these applications are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933902 | |
Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoindan-1-ol | |
CAS RN |
15028-16-7, 13575-72-9, 23337-80-6 | |
Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoindan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoindan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.